molecular formula C20H19NO8 B11137635 N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

Cat. No.: B11137635
M. Wt: 401.4 g/mol
InChI Key: MCYARUAFRBPAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a useful research compound. Its molecular formula is C20H19NO8 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

2-[carboxymethyl-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C20H19NO8/c1-9-8-28-18-11(3)19-13(4-12(9)18)10(2)14(20(27)29-19)5-15(22)21(6-16(23)24)7-17(25)26/h4,8H,5-7H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

MCYARUAFRBPAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(CC(=O)O)CC(=O)O)C)C

Origin of Product

United States

Biological Activity

N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound characterized by its unique structure that integrates a glycine moiety with a furochromene derivative. This compound features a carboxymethyl group and an acetyl group attached to a furochromene core, known for its potential biological activities. The presence of multiple functional groups suggests its utility in various therapeutic applications, particularly in medicinal chemistry and pharmacology.

Molecular Formula

The molecular formula of this compound is C20H19N1O8C_{20}H_{19}N_{1}O_{8}, indicating a relatively complex structure with several functional groups.

Structural Characteristics

The compound's structure includes:

  • A furochromene core, which is known for various biological activities.
  • A carboxymethyl group that may enhance solubility and biological interactions.
  • An acetyl group that can influence the compound's reactivity and biological activity.

Enzyme Inhibition

Preliminary studies have identified this compound as an enteropeptidase inhibitor . This suggests potential applications in treating conditions related to obesity and diabetes by modulating digestive enzyme activity. The inhibition of enteropeptidase can lead to reduced protein digestion and altered nutrient absorption.

Anti-inflammatory and Antioxidant Properties

Compounds with similar furochromene structures have been linked to anti-inflammatory and antioxidant properties. These activities may be beneficial in managing chronic inflammatory conditions and oxidative stress-related diseases.

Comparative Biological Activity

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes similar compounds and their activities:

Compound NameStructure TypeBiological ActivityUnique Features
N-(carboxymethyl)-N-[...]FurochromeneEnzyme inhibitionContains both glycine and furochromene
FurocoumarinsFuran-basedAnticancerKnown for phototoxicity
FlavonoidsPolyphenolicAntioxidantWide range of health benefits
Chromone DerivativesChromoneAnti-inflammatoryDiverse biological activities

This comparison highlights the unique aspects of N-(carboxymethyl)-N-[...] within a broader context of similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Key reactions may include:

  • Formation of the furochromene core.
  • Introduction of the carboxymethyl group.
  • Acetylation to form the final product.

Understanding the interaction studies involving this compound is crucial for elucidating its mechanism of action. These studies may include:

  • Binding affinity assays to determine how well the compound interacts with target enzymes.
  • Cell-based assays to evaluate its efficacy in modulating biological pathways relevant to obesity and diabetes.

Efficacy in Clinical Settings

Research into the efficacy and safety profiles of N-(carboxymethyl)-N-[...] is ongoing. Preliminary findings suggest its potential as a therapeutic agent; however, comprehensive clinical trials are necessary to establish its viability in clinical settings.

Interaction Studies

Studies investigating the interactions between N-(carboxymethyl)-N-[...] and various biological targets are essential for understanding its therapeutic potential. Such studies are expected to reveal insights into its pharmacodynamics and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.